![molecular formula C27H25NO6S B2751995 methyl 4-(1-(4-ethylphenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 1357845-55-6](/img/structure/B2751995.png)
methyl 4-(1-(4-ethylphenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate
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Overview
Description
Methyl benzoate is an organic compound. It is an ester with the chemical formula C6H5COOCH3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis
The structure of methyl benzoate, for example, is C6H5−C(=O)−O−CH3 . It contains a benzene ring, a carbonyl group, and a methoxy group .Chemical Reactions Analysis
Esters can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . Furthermore, they can be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
Methyl benzoate is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
Compounds with similar structures have been studied for their inhibitory effects on glycolic acid oxidase, which is significant in treating conditions like Primary Hyperoxaluria Type I. These inhibitors can significantly reduce urinary oxalate levels, highlighting their potential therapeutic application in managing kidney stone formation and renal failure due to oxalate accumulation (Rooney et al., 1983).
Nonlinear Optical (NLO) Materials
Derivatives of similar chemical structures have been investigated for their nonlinear optical properties using density functional theory (DFT). These studies reveal that such compounds could serve as promising candidates for NLO materials, offering substantial improvements in the field of optoelectronics and photonics. The significant enhancement in NLO properties through chemical substitution highlights the potential of these compounds in developing advanced optical devices (Kiven et al., 2023).
Anti-Juvenile Hormone Activity
Research on ethyl 4-substituted benzoates has demonstrated their effectiveness in inducing precocious metamorphosis in silkworm larvae. This property is pivotal for developing insect control agents, offering a novel approach to pest management by disrupting the hormonal regulation of insect development (Furuta et al., 2006).
Supramolecular Liquid Crystals
Hydrogen-bonding interactions between non-mesomorphic compounds, including similar chemical structures, have been explored to induce supramolecular liquid crystal phases. This research contributes to the development of new materials with tailored mesophase behavior, applicable in displays and photonic devices. The effect of lateral substitution on the stability and extent of liquid crystal phases offers insights into designing more efficient and versatile liquid crystal materials (Naoum et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Esters are readily synthesized and naturally abundant. They are frequently the source of flavors and aromas in many fruits and flowers. Esters also make up the bulk of animal fats and vegetable oils . They have several commercial and synthetic applications, such as in the production of polyester molecules used in many fabrics . Future research could focus on developing new synthesis methods, exploring new applications, and improving the properties of esters.
properties
IUPAC Name |
methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6S/c1-4-18-7-13-21(14-8-18)28-23(19-9-11-20(12-10-19)27(31)34-3)25(24(29)26(28)30)35(32,33)22-15-5-17(2)6-16-22/h5-16,23,29H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVOIQHPCEUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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